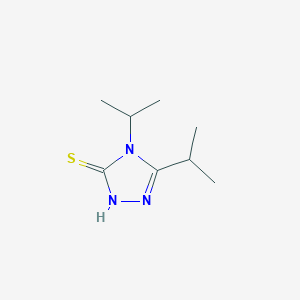

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNXXMGQSTKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395581 | |

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-59-4 | |

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

The most common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the generation of diverse chemical libraries for biological screening.

General Synthetic Pathway

The synthesis typically proceeds in two main steps:

-

Formation of Thiosemicarbazide Intermediates: This involves the reaction of a substituted isothiocyanate with a hydrazide. The choice of these starting materials determines the substituents at the N-4 and C-5 positions of the final triazole ring.

-

Cyclization to the 1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

References

An In-depth Technical Guide on the Molecular Structure of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and alkyl substituents at the 4 and 5-positions can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This guide focuses on the molecular structure, synthesis, and predicted physicochemical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a novel derivative with potential for further investigation in drug discovery and development.

Molecular Structure and Properties

The proposed molecular structure of this compound is characterized by a central five-membered 1,2,4-triazole ring. An isopropyl group is attached to the nitrogen atom at position 4, and another isopropyl group is at carbon 5. A thiol (-SH) group is present at carbon 3. This molecule can exist in tautomeric forms, predominantly the thione form in the solid state and in solution, as evidenced by spectroscopic data of analogous compounds.[3]

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅N₃S |

| Molecular Weight | 185.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Estimated 150-170 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water |

| pKa | Estimated 7-8 for the thiol proton |

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from similar 4,5-dialkyl-substituted triazole thiols, the following spectral characteristics are anticipated.

Summary of Predicted Spectroscopic Data:

| Technique | Predicted Wavenumber/Chemical Shift/m/z | Assignment |

| FT-IR (KBr, cm⁻¹) | ~3100-3200 (broad) | N-H stretch (thione tautomer) |

| ~2970-2870 | C-H stretch (aliphatic) | |

| ~2550-2600 (weak) | S-H stretch (thiol tautomer) | |

| ~1600-1620 | C=N stretch | |

| ~1270-1300 | C=S stretch (thione tautomer) | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (s, 1H) | N-H/S-H proton |

| ~4.5-4.8 (sept, 1H, J ≈ 7 Hz) | CH of N-isopropyl | |

| ~3.0-3.3 (sept, 1H, J ≈ 7 Hz) | CH of C-isopropyl | |

| ~1.4-1.6 (d, 6H, J ≈ 7 Hz) | CH₃ of N-isopropyl | |

| ~1.2-1.4 (d, 6H, J ≈ 7 Hz) | CH₃ of C-isopropyl | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-170 | C=S (C3) |

| ~150-155 | C=N (C5) | |

| ~48-52 | CH of N-isopropyl | |

| ~25-28 | CH of C-isopropyl | |

| ~20-23 | CH₃ of N-isopropyl | |

| ~18-21 | CH₃ of C-isopropyl | |

| Mass Spectrometry (EI) | 185 (M⁺) | Molecular ion |

| 170 | [M-CH₃]⁺ | |

| 142 | [M-C₃H₇]⁺ | |

| 127 | [M-C₃H₇-CH₃]⁺ |

Experimental Protocols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds via the cyclization of a substituted thiosemicarbazide in a basic medium.[1][4][5]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process, starting from isobutyric acid hydrazide.

Step 1: Synthesis of 1-isobutyryl-4-isopropylthiosemicarbazide

-

Dissolve isobutyric acid hydrazide (1 equivalent) in ethanol.

-

Add isopropyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to this compound

-

Suspend the 1-isobutyryl-4-isopropylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 2-3 equivalents).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction completion by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with cold, dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thiol are known to interact with various biological targets. For instance, their antimicrobial activity is often attributed to the inhibition of essential enzymes in pathogens. In cancer research, these compounds have been shown to interfere with signaling pathways crucial for cell proliferation and survival.

Given the structural features of this compound, it could potentially act as an inhibitor of enzymes with hydrophobic binding pockets, due to the presence of the two isopropyl groups. A hypothetical mechanism of action could involve the inhibition of a protein kinase, a common target for anticancer drugs.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

While specific experimental data on this compound remains to be published, this in-depth technical guide provides a robust predictive framework for its synthesis, structural characterization, and potential biological relevance. The proposed methodologies and expected data are grounded in the well-documented chemistry of analogous compounds. Further experimental validation is necessary to confirm these predictions and to fully explore the therapeutic potential of this novel triazole derivative. The information presented herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for future investigations into this promising class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The thiol substituent at the 3-position is a key feature, contributing to the molecule's chemical reactivity and biological interactions. The substituents at the 4 and 5-positions significantly influence the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of these compounds. This guide focuses on the anticipated physical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, drawing parallels from documented analogues.

Chemical Structure and Properties

The core structure is a five-membered aromatic ring containing three nitrogen atoms and one sulfur atom. The "4H" designation indicates the position of the hydrogen atom on the triazole ring. The thiol group (-SH) can exist in tautomeric equilibrium with a thione form (-C=S).

Molecular Formula: C₈H₁₅N₃S

Molecular Weight: 185.29 g/mol

Predicted Physical Properties:

Based on data from similar compounds such as 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (MW: 157.24) and 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (MW: 185.29), the physical state of this compound is expected to be a solid at room temperature.[1][2]

| Property | Predicted Value/Range | Notes |

| Melting Point | 150 - 200 °C | Aliphatic substituents on the triazole ring generally lead to melting points in this range. For example, 4,5-diethyl-4H-1,2,4-triazole-3-thiol has a melting point in this range. The bulky isopropyl groups may influence crystal packing and thus the specific melting point. |

| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and polarity. Decomposition is likely at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | The presence of the thiol and triazole nitrogen atoms allows for hydrogen bonding, conferring some water solubility. However, the two isopropyl groups increase the lipophilicity, likely making it more soluble in organic solvents. |

| pKa | Thiol group: ~7-8; Triazole N-H: ~9-10 | The acidity of the thiol proton is a key feature. The pKa of the triazole ring proton is also relevant for its interaction with biological targets. |

Spectral Data (Predicted):

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl C-H protons (a septet) and methyl protons (a doublet). A broad singlet for the S-H proton, which is exchangeable with D₂O. |

| ¹³C NMR | Resonances for the isopropyl carbons and the C3 and C5 carbons of the triazole ring. The C3 carbon attached to the sulfur will be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C=S stretching (thione tautomer, ~1200-1300 cm⁻¹). A weak S-H stretch may be observed around 2500-2600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (185.29). Fragmentation patterns would likely involve the loss of the isopropyl groups. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

3.1. Synthesis

A common route for the synthesis of this class of compounds is through the cyclization of a substituted thiosemicarbazide.

DOT Script for Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Protocol:

-

Formation of Thiosemicarbazide Intermediate: Equimolar amounts of isopropyl isothiocyanate and isobutyric acid hydrazide are refluxed in a suitable solvent (e.g., ethanol) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid thiosemicarbazide is purified by recrystallization.

-

Cyclization: The purified thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and refluxed for several hours.

-

Purification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the triazole-thiol product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.

3.2. Characterization

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Potential Signaling Pathways and Biological Activities

While no specific biological data exists for this compound, related compounds have shown a variety of biological activities. The triazole-thiol scaffold is known to interact with various enzymes, often through coordination of the sulfur atom to a metal center in the enzyme's active site.

DOT Script for a Logical Relationship in Drug Discovery:

Caption: Relationship between properties and efficacy in drug discovery.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. While direct experimental data is currently lacking, this guide provides a robust framework for predicting its physical properties and outlines the standard experimental procedures for its synthesis and characterization. Researchers are encouraged to use this information as a starting point for their own investigations into this and related compounds.

References

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol chemical properties

An In-Depth Technical Guide on the Chemical Properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The incorporation of a thiol group at the 3-position of the 4H-1,2,4-triazole ring often enhances or confers distinct pharmacological properties. These thione-substituted triazoles are recognized for their potential antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory activities.[1][4] This guide focuses on the chemical properties of a specific, yet lesser-documented analog, this compound, providing a technical overview for research and development purposes.

Physicochemical and Spectroscopic Properties

While specific quantitative data for this compound is not available, the following table summarizes the expected and known properties of closely related dialkyl and other substituted analogs.

Table 1: Physicochemical and Spectroscopic Data of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (ppm, DMSO-d₆) |

| 4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | C₆H₁₁N₃S | 157.24 | Not available | N-H: ~3200-3300, C=N: ~1580-1600, C=S: ~1270-1290 | SH/NH: ~12.5-14.0 (s), CH (isopropyl): multiplet, CH₃ (isopropyl): doublet, CH₃ (methyl): singlet |

| 5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | C₈H₁₅N₃S | 185.29 | Not available | N-H: ~3200-3300, C=N: ~1580-1600, C=S: ~1270-1290 | SH/NH: ~12.5-14.0 (s), CH (isopropyl): multiplet, CH₃ (isopropyl): doublet, CH₂ (propyl): triplet, CH₂ (propyl): multiplet, CH₃ (propyl): triplet |

| 4,5-Diethyl-4H-1,2,4-triazole-3-thiol | C₆H₁₁N₃S | 157.24 | Not available | N-H: ~3200-3300, C=N: ~1580-1600, C=S: ~1270-1290 | SH/NH: ~12.5-14.0 (s), CH₂ (ethyl): quartets, CH₃ (ethyl): triplets |

| 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₄H₁₉N₃S | 261.39 | 110 | N-H: 3260, C=N: 1585, C=S: 1270 | 12.42 (s, 1H, NH/SH), 7.47-7.54 (m, 5H, Ar), 4.06 (t, 2H, CH₂-N), 0.79-1.67 (m, 11H, hexyl)[1] |

| 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₅H₁₉N₃S | 273.40 | 156 | N-H: 3200, C=N: 1600, C=S: 1285 | 7.25-7.43 (m, 5H, Ar), 4.50 (m, 1H, CH-N), 3.36 (s, 2H, CH₂-Ph), 1.25-1.79 (m, 10H, cyclohexyl)[1] |

Synthesis

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular dehydrative cyclization of the corresponding 1,4-disubstituted thiosemicarbazides.[1][2]

General Synthetic Workflow

The logical progression for the synthesis of the target compound is outlined below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Diisopropylthiosemicarbazide

-

To a solution of isobutyric acid hydrazide (10 mmol) in a suitable solvent such as ethanol or benzene, add isopropyl isothiocyanate (10 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1,4-diisopropylthiosemicarbazide intermediate.

Protocol 2: Synthesis of this compound

-

Dissolve the 1,4-diisopropylthiosemicarbazide (10 mmol) in an aqueous solution of 2N sodium hydroxide (20 mL).

-

Reflux the mixture for 3-5 hours. The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the cooled solution to a pH of 3-4 using 37% hydrochloric acid.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the purified this compound.[5]

Reactivity and Stability

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold exhibits a thiol-thione tautomerism, with the thione form generally being predominant. The triazole ring is aromatic and thus possesses significant stability. It is generally resistant to cleavage under mild acidic conditions, which are often used during the workup of its synthesis. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to degradation.

The thiol group is a nucleophilic center and can undergo various reactions, such as alkylation to form S-substituted derivatives. The nitrogen atoms in the triazole ring can also participate in reactions, including N-alkylation and coordination with metal ions.

Potential Biological Activities

While no specific biological data for this compound has been found, extensive research on analogous compounds has revealed a broad spectrum of biological activities.

Table 2: Reported Biological Activities of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol Analogs

| Biological Activity | Description | Example Analogs |

| Antibacterial | Active against both Gram-positive and Gram-negative bacteria.[1][6] | 4-cyclohexyl-5-(2-pyridyl)- and 4-hexyl-5-benzyl- derivatives showed activity against Gram-positive cocci.[1][2] |

| Antifungal | Inhibition of various fungal strains.[6] | A 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl) derivative showed good activity against C. albicans and A. niger.[6] |

| Antioxidant | Capable of scavenging free radicals.[1][2] | Several 4-hexyl and 4-cyclohexyl derivatives exhibited significant free radical scavenging effects.[1][2] |

| Antitumor | Inhibition of tumor cell growth.[1][2] | 4-hexyl-5-(2-pyridyl) and 4-cyclohexyl-5-phenyl derivatives showed notable tumor inhibition in potato disc assays.[1][2] |

| Cytotoxic | Lethality against brine shrimp, indicating potential cytotoxic effects.[1] | 4-hexyl-5-phenyl and 4-cyclohexyl-5-(4-pyridyl) derivatives showed significant cytotoxicity.[1] |

Signaling Pathways and Experimental Workflows

Specific signaling pathways for this compound have not been elucidated. However, the diverse biological activities of its analogs suggest potential interactions with various cellular targets. For instance, the antimicrobial activity may involve the inhibition of essential enzymes in bacteria or fungi, while antitumor effects could be mediated through the induction of apoptosis or inhibition of cell proliferation pathways.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a newly synthesized 1,2,4-triazole-3-thiol derivative.

Caption: A generalized workflow for the biological screening of novel triazole-thiol compounds.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data for this diisopropyl analog is sparse, established synthetic routes and the well-documented biological activities of its structural relatives provide a strong foundation for its further investigation. The protocols and comparative data presented in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this and other novel 1,2,4-triazole-3-thiol derivatives.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

A Technical Guide to 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Biological Activities

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The thione substitution at the 3-position of the triazole ring is a key pharmacophore that often enhances or confers specific biological activities.[1][4] This technical guide focuses on the synthesis, characterization, and potential biological evaluation of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a novel derivative in this promising class of compounds. While specific literature on this diisopropyl analog is scarce, this document provides a comprehensive framework for its investigation based on well-established methodologies for similar structures.

Predicted Physicochemical Properties

Based on analogs, the physicochemical properties of this compound can be predicted. These properties are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₅N₃S |

| Molecular Weight | 185.29 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and ethanol. |

| Tautomerism | Exists in a thiol-thione tautomeric equilibrium, with the thione form generally predominating in the solid state.[5][6] |

Synthesis Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through a multi-step process starting from a corresponding carboxylic acid hydrazide and an isothiocyanate.[1][7][8] The proposed synthetic route for this compound is outlined below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and characterization of the title compound, adapted from methodologies reported for analogous compounds.[1][5][8]

1. Synthesis of 1-Isobutyryl-4-isopropyl-thiosemicarbazide (Intermediate)

-

Materials: Isobutyric acid hydrazide, isopropyl isothiocyanate, absolute ethanol.

-

Procedure:

-

Dissolve isobutyric acid hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.

-

Add isopropyl isothiocyanate (0.1 mol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide intermediate.

-

2. Synthesis of this compound (Final Product)

-

Materials: 1-Isobutyryl-4-isopropyl-thiosemicarbazide, sodium hydroxide, water, ethanol.

-

Procedure:

-

Suspend the thiosemicarbazide intermediate (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

Reflux the mixture for 6-8 hours with constant stirring.

-

Monitor the reaction for the completion of cyclization via TLC.

-

Cool the reaction mixture in an ice bath.

-

Acidify the clear solution with a dilute acid (e.g., HCl) to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

-

Purify the final product by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

-

Structural Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of the target compound.

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretching), ~2970-2870 (C-H stretching, isopropyl), ~2600-2550 (S-H stretching, thiol form, often weak), ~1620-1580 (C=N stretching), ~1300-1250 (C=S stretching, thione form).[1][5][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | A broad singlet for the N-H/S-H proton (~13.0-14.0 ppm), septets and doublets for the isopropyl protons. The chemical shifts would be confirmed by 2D NMR techniques. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances corresponding to the C=S carbon (~165-175 ppm), carbons of the triazole ring, and the carbons of the isopropyl groups. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

| Elemental Analysis | The calculated percentages of C, H, N, and S should be within ±0.4% of the theoretical values for the molecular formula C₈H₁₅N₃S. |

Potential Biological Activities and Screening Protocols

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities.[1][3][4][7] Therefore, it is plausible that this compound could exhibit similar properties.

1. Antimicrobial Activity

-

Rationale: Many 4,5-disubstituted-1,2,4-triazole-3-thiols show significant antibacterial and antifungal activity.[1][2]

-

Suggested Protocol (Agar Well Diffusion Method):

-

Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the plates with standardized microbial suspensions.

-

Create wells in the agar using a sterile cork borer.

-

Add a solution of the test compound (in a suitable solvent like DMSO) at various concentrations to the wells.

-

Use a standard antibiotic/antifungal as a positive control and the solvent as a negative control.

-

Incubate the plates at the appropriate temperature and duration.

-

Measure the diameter of the zone of inhibition around each well.

-

2. Antioxidant Activity

-

Rationale: The thiol group can act as a radical scavenger, and related compounds have shown antioxidant potential.[1][7]

-

Suggested Protocol (DPPH Radical Scavenging Assay):

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Use a standard antioxidant like ascorbic acid as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

3. Anticancer Activity

-

Rationale: The 1,2,4-triazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects.[1][7]

-

Suggested Protocol (MTT Assay against Cancer Cell Lines):

-

Culture selected cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability and determine the IC₅₀ value.

-

Conclusion

While this compound is a novel compound with no specific data in the current literature, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The methodologies and predicted data are based on well-established knowledge of the 4,5-disubstituted-1,2,4-triazole-3-thiol class of compounds. Researchers in drug discovery and medicinal chemistry can use this guide as a starting point to explore the potential of this and other new triazole derivatives. The promising biological activities of related compounds suggest that this compound is a worthy candidate for further investigation.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials.

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and alkyl substituents at the 4 and 5-positions can significantly modulate the pharmacological profile of these heterocyclic compounds. This document outlines a detailed synthetic route for this compound, a novel compound with potential therapeutic applications. The primary pathway described herein involves the preparation of a key thiosemicarbazide intermediate followed by its base-catalyzed intramolecular cyclization.

Proposed Synthesis Pathway

The most viable synthetic route for this compound proceeds through three main stages:

-

Synthesis of Isobutyric Hydrazide: The initial step involves the formation of isobutyric hydrazide from a commercially available precursor, such as ethyl isobutyrate.

-

Formation of 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide: This key intermediate is synthesized by the condensation of isobutyric hydrazide with isopropyl isothiocyanate.

-

Cyclization to this compound: The final step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide derivative to yield the target triazole-thiol.

Below is a graphical representation of the proposed synthesis pathway.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Synthesis of Isobutyric Hydrazide

This procedure is adapted from the general synthesis of hydrazides from esters.[3][4]

-

Materials:

-

Ethyl isobutyrate

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl isobutyrate (1.0 mol) and absolute ethanol (250 mL).

-

To this solution, add hydrazine hydrate (2.0 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude isobutyric hydrazide can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

-

Step 2: Synthesis of 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide

This protocol is based on the general synthesis of 1,4-disubstituted thiosemicarbazides.[5][6]

-

Materials:

-

Isobutyric hydrazide (from Step 1)

-

Isopropyl isothiocyanate

-

Absolute ethanol

-

-

Procedure:

-

Dissolve isobutyric hydrazide (1.0 mol) in absolute ethanol (300 mL) in a round-bottom flask fitted with a reflux condenser.

-

Add isopropyl isothiocyanate (1.0 mol) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, with stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide can be recrystallized from ethanol to obtain a purified product.

-

Step 3: Synthesis of this compound

This final step involves the base-catalyzed cyclization of the thiosemicarbazide intermediate.[1][2][7]

-

Materials:

-

4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide (from Step 2)

-

Sodium hydroxide (2 N aqueous solution)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Suspend 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide (1.0 mol) in a 2 N aqueous solution of sodium hydroxide (500 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 3-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6, while cooling in an ice bath.

-

The target compound, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as this is a proposed synthesis for a novel compound, the yield and melting point are estimates based on similar reported syntheses.

| Step | Reactants | Product | Solvent | Typical Yield (%) | Estimated Melting Point (°C) |

| 1 | Ethyl isobutyrate, Hydrazine hydrate | Isobutyric hydrazide | Ethanol | 85-95 | Liquid |

| 2 | Isobutyric hydrazide, Isopropyl isothiocyanate | 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide | Ethanol | 80-90 | 140-160 |

| 3 | 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide, NaOH | This compound | Water | 70-85 | 170-190 |

Alternative Synthesis Pathway

An alternative route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the use of thiocarbohydrazide as a starting material.[2] This pathway would entail the reaction of thiocarbohydrazide with two equivalents of an acylating agent, such as isobutyryl chloride, followed by cyclization.

Caption: Alternative synthesis pathway for this compound.

While this pathway is also feasible, the primary pathway presented is generally more common and often provides better control over the substitution pattern of the final triazole product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed multi-step synthesis is based on established and reliable chemical transformations. The provided experimental protocols and data offer a solid foundation for the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields and purity. The successful synthesis of this novel compound will enable further investigation into its potential pharmacological activities.

References

- 1. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]

- 2. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 3. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

Potential Applications of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols in Medicinal Chemistry: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives in the field of medicinal chemistry. While specific data on the 4,5-diisopropyl analogue is limited in publicly accessible literature, this document consolidates findings on structurally related compounds to illustrate the core potential of this heterocyclic scaffold. The 1,2,4-triazole nucleus is a recognized "privileged" structure in drug discovery, known for its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects.[1][2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4 and 5-positions allows for a broad exploration of the chemical space and modulation of biological activity.

Synthesis of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols

The primary synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4][5] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the generation of diverse chemical libraries for biological screening.

General Synthetic Workflow

The overall process can be visualized as a multi-step chemical synthesis followed by purification and characterization.

Caption: Synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Potential Therapeutic Applications

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have demonstrated a wide spectrum of biological activities, suggesting their potential as lead compounds for the development of new therapeutic agents. Key areas of interest include their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution patterns on the triazole core. One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[6]

Caption: Inhibition of pro-survival signaling pathways by triazole derivatives.

The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Substituent (R1) | Substituent (R2) | Cancer Cell Line | IC50 (µM) | Reference |

| 58a | (S)-Naproxen derived | Phenyl | PC-3 (Prostate) | 26.0 | [7] |

| DU-145 (Prostate) | 34.5 | [7] | |||

| LNCaP (Prostate) | 48.8 | [7] | |||

| 62i | Diarylurea moiety | Varied | HT-29 (Colon) | 0.90 | [7] |

| H460 (Lung) | 0.85 | [7] | |||

| MDA-MB-231 (Breast) | 1.54 | [7] | |||

| 124i | Varied | Varied | 60 cell line panel | 0.20–2.58 | [7] |

| 7f | 4-isobutylphenyl | 2,6-dimethylphenyl | HepG2 (Liver) | 16.782 (µg/mL) | [9] |

| 7a | 4-isobutylphenyl | 2-methylphenyl | HepG2 (Liver) | 20.667 (µg/mL) | [9] |

| 17 | Varied | Varied | MCF-7 (Breast) | 0.31 | [10] |

| 22 | Varied | Varied | MCF-7 (Breast) | 3.31 | [10] |

| Caco-2 (Colon) | 4.98 | [10] | |||

| 25 | Varied | Varied | MCF-7 (Breast) | 4.46 | [10] |

| Caco-2 (Colon) | 7.22 | [10] |

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents.[1] Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have also been shown to possess broad-spectrum antibacterial and antifungal activity.[11][12] Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Substituent (R1) | Substituent (R2) | Microorganism | MIC (µg/mL) | Reference |

| 48g | 4-substituted phenyl | 2-aminothiazol-4-yl | S. aureus | 0.5–1 (µM) | [7] |

| B. subtilis | 0.5–1 (µM) | [7] | |||

| E. coli | 0.5–1 (µM) | [7] | |||

| P. aeruginosa | 0.5–1 (µM) | [7] | |||

| 4c | Pyridin-4-yl | 4-hydroxybenzylideneamino | S. aureus | 16 | [11] |

| B. subtilis | 20 | [11] | |||

| 4e | Pyridin-4-yl | 4-chlorobenzylideneamino | E. coli | 25 | [11] |

| S. typhi | 31 | [11] | |||

| 7d | 1-hexadecyl | bis-4-amino-1,2,4-triazole-3-thione | Gram-positive bacteria | 1–32 | [13] |

| Gram-negative bacteria | 1–64 | [13] | |||

| Fungi | 1–16 | [13] | |||

| 3a-c | Varied | Varied | E. coli | 31.25 - 62.5 | [14] |

| S. aureus | 31.25 - 62.5 | [14] | |||

| P. aeruginosa | 31.25 - 62.5 | [14] | |||

| C. albicans | 31.25 - 62.5 | [14] |

Antioxidant and Cytotoxic Activities

Certain 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been reported to exhibit significant antioxidant activity, as measured by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4] Additionally, general cytotoxicity has been assessed using the brine shrimp lethality assay, which provides a preliminary indication of the compound's toxicity.[4]

| Compound ID | Substituent (R1) | Substituent (R2) | Activity | Result | Reference |

| 5a | Phenyl | Hexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |

| 5b | 4-Methoxyphenyl | Hexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |

| 5d | 4-Pyridyl | Hexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |

| 6a | Phenyl | Cyclohexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |

| 6f | Benzyl | Cyclohexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |

| 5c | 4-Chlorophenyl | Hexyl | Antitumor (% inhibition) | 75 | [4][5] |

| 5d | 4-Pyridyl | Hexyl | Antitumor (% inhibition) | 75 | [4][5] |

| 6a | Phenyl | Cyclohexyl | Antitumor (% inhibition) | 75 | [4][5] |

| 5a | Phenyl | Hexyl | Brine Shrimp Lethality (LC50 µg/mL) | 129.62 | [4][5] |

| 5b | 4-Methoxyphenyl | Hexyl | Brine Shrimp Lethality (LC50 µg/mL) | 161.577 | [4][5] |

| 6d | 4-Pyridyl | Cyclohexyl | Brine Shrimp Lethality (LC50 µg/mL) | 81.56 | [4][5] |

Structure-Activity Relationships (SAR)

The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is highly dependent on the nature and position of the substituents on the heterocyclic core. The following diagram illustrates some general logical relationships that can be inferred from the available data.

Caption: Logical relationships in the structure-activity of triazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the synthesis of analogous compounds.[5]

-

Preparation of 1-benzoyl-4-hexyl-thiosemicarbazide: To a solution of benzoyl hydrazide (0.01 mol) in ethanol, hexyl isothiocyanate (0.01 mol) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with cold diethyl ether to yield the thiosemicarbazide intermediate.

-

Cyclization: The synthesized thiosemicarbazide (0.005 mol) is dissolved in a 2N aqueous solution of sodium hydroxide (25 mL). The mixture is refluxed for 6-8 hours.

-

Purification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]

-

Characterization: The structure of the final compound is confirmed by FT-IR, 1H-NMR, and elemental analysis.

MTT Assay for Anticancer Screening

This protocol is a standard method for assessing the in vitro cytotoxicity of novel compounds.[2][15][16]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions of the compound are prepared in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compound is added. A vehicle control (medium with DMSO) is also included. The plate is then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[15]

Agar Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18][19]

-

Preparation of Antimicrobial Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to obtain a high-concentration stock solution.

-

Preparation of Agar Plates with Compound: A series of twofold dilutions of the stock solution are prepared. Each dilution is then mixed with molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) at a ratio of 1:9 (e.g., 2 mL of compound dilution to 18 mL of agar) and poured into sterile petri dishes. A control plate without the compound is also prepared.

-

Inoculum Preparation: The microbial strains to be tested are cultured overnight. The cultures are then diluted in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: The standardized microbial suspensions are spotted onto the surface of the agar plates containing different concentrations of the compound.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][19]

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a promising area for further research and development in medicinal chemistry. The synthetic accessibility and the wide range of achievable biological activities, including anticancer and antimicrobial effects, make these compounds attractive candidates for lead optimization programs. Future work should focus on the synthesis and evaluation of a broader range of derivatives, including the 4,5-diisopropyl analogue, to establish more definitive structure-activity relationships and to identify compounds with potent and selective therapeutic potential. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these promising heterocyclic compounds.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. connectjournals.com [connectjournals.com]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. woah.org [woah.org]

- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

Spectroscopic and Synthetic Profile of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Technical Guide

This technical document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a standard protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and presents a compilation of representative spectroscopic data from closely related analogs to facilitate the characterization of novel compounds within this class.

I. General Experimental Protocol: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process commencing with the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclization.[1][2]

Step 1: Synthesis of 1-Acylthiosemicarbazide Intermediate

-

A solution of the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, benzene) is prepared.

-

The corresponding isothiocyanate (1 equivalent) is added to the solution.

-

The reaction mixture is refluxed for a period of 2 to 6 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated 1-acylthiosemicarbazide is collected by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried.

Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

-

The synthesized 1-acylthiosemicarbazide (1 equivalent) is dissolved in an aqueous solution of a base, typically 1-2 M sodium hydroxide or potassium hydroxide.

-

The mixture is heated under reflux for 4 to 8 hours.[3]

-

After cooling to room temperature, the solution is acidified to a pH of approximately 3-5 using a concentrated acid, such as hydrochloric acid, leading to the precipitation of the triazole-3-thiol.

-

The solid product is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture) is performed to purify the final compound.[2][3]

II. Representative Spectroscopic Data

The following tables present spectroscopic data for a selection of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can serve as a reference for the characterization of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol.

Table 1: Representative ¹H NMR Spectroscopic Data of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols (in DMSO-d₆)

| Compound | Substituent (R¹) | Substituent (R²) | ¹H NMR (δ, ppm) | Reference |

| 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | Cyclohexyl | Phenyl | 1.25-1.28 (m, 4H, cyclohexyl CH₂), 1.70-1.81 (m, 6H, cyclohexyl CH₂), 4.38 (m, 1H, cyclohexyl CH-N), 7.32-7.38 (m, 5H, Ar-H), 9.0 (br s, 1H, SH/NH) | [1] |

| 4-Cyclohexyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol | Cyclohexyl | 2-Pyridyl | 1.23-1.28 (m, 4H, cyclohexyl CH₂), 1.67-1.79 (m, 6H, cyclohexyl CH₂), 4.28 (m, 1H, cyclohexyl CH-N), 7.29 (dd, 1H, pyridyl H-5'), 7.78 (t, 1H, pyridyl H-4'), 8.06 (d, 1H, pyridyl H-6'), 8.47 (d, 1H, pyridyl H-3'), 12.65 (s, 1H, SH/NH) | [1] |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 4-Methoxyphenyl | Benzyl | 3.80 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 6.95-7.25 (m, 9H, Ar-H), 13.06 (s, 1H, SH) | [2] |

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 4-Methylphenyl | Benzyl | 2.42 (s, 3H, CH₃), 3.81 (s, 2H, CH₂), 6.97-7.29 (m, 9H, Ar-H), 12.91 (s, 1H, SH) | [2] |

Table 2: Representative IR Spectroscopic Data of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

| Compound | Substituent (R¹) | Substituent (R²) | IR (ν, cm⁻¹) | Reference |

| 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | Cyclohexyl | Phenyl | 3215 (N-H), 1585 (C=N), 1415 (C=C), 1282 (C=S) | [1] |

| 4-Cyclohexyl-5-benzyl-4H-1,2,4-triazole-3-thiol | Cyclohexyl | Benzyl | 3200 (N-H), 1600 (C=N), 1420 (C=C), 1285 (C=S) | [1] |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 4-Methoxyphenyl | Benzyl | 3344, 3282 (N-H), 2570 (S-H), 1606 (C=N) | [2] |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Phenyl | Furan-2-yl | 3321, 3250 (N-H), 2575 (S-H), 1604 (C=N), 1249 (C-O-C) | [2] |

III. General Workflow for Spectroscopic Analysis

The structural elucidation of newly synthesized compounds is a critical step in chemical research. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis of a synthesized compound.

IV. Predicted Spectroscopic Data for this compound

Based on the data from analogous compounds, the following spectroscopic characteristics can be anticipated for this compound:

-

¹H NMR:

-

A broad singlet in the downfield region (δ 9-14 ppm) corresponding to the thiol/thione proton (SH/NH). The exact chemical shift can be influenced by solvent and concentration.

-

Septets and doublets in the aliphatic region characteristic of the two isopropyl groups. The methine proton (CH) of the isopropyl group at the N-4 position would likely appear at a different chemical shift compared to the methine proton of the isopropyl group at the C-5 position.

-

-

¹³C NMR:

-

A signal for the thione carbon (C=S) is expected to appear in the range of 160-180 ppm.

-

Signals for the other carbon of the triazole ring (C-5) would be observed.

-

Distinct signals for the methine and methyl carbons of the two non-equivalent isopropyl groups.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

-

A band in the range of 2550-2600 cm⁻¹ for the S-H stretch, if the thiol tautomer is present in a significant amount in the solid state.

-

A characteristic absorption for the C=N stretching vibration of the triazole ring, typically around 1580-1620 cm⁻¹.

-

A band corresponding to the C=S stretching vibration, usually found in the 1200-1300 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₅N₃S). High-resolution mass spectrometry would be instrumental in confirming the elemental composition. Fragmentation patterns would likely involve the loss of the isopropyl groups.

-

This guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound. Researchers are encouraged to use the provided protocols and representative data as a starting point for their investigations, with the understanding that empirical data for the specific target compound will need to be generated for definitive structural confirmation.

References

An In-Depth Technical Guide to 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiol Derivatives and Their Potential Applications

Disclaimer: This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives based on available scientific literature. It is important to note that specific research on 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol was not found in the conducted search. Therefore, this document focuses on the broader class of related compounds, drawing analogies where appropriate.

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Among its various derivatives, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and antioxidant activities.[1][3] The presence of the thiol group and the variable substituents at the N4 and C5 positions allow for extensive structural modifications, making this class of compounds a fertile ground for drug discovery and development.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, covering their general synthesis, potential therapeutic applications, and key experimental methodologies.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The most common and versatile method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[3] This synthetic route is generally efficient and allows for the introduction of a wide variety of substituents at the N4 and C5 positions.

The overall synthetic workflow can be summarized as follows:

Caption: General Synthetic Workflow for 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols.

Potential Therapeutic Uses

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have been investigated for a variety of therapeutic applications, owing to their broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of these compounds.[4] Many derivatives have shown promising activity against a range of bacterial and fungal strains, including drug-resistant variants. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic nature of the substituents at the N4 and C5 positions play a crucial role in determining the antimicrobial potency.

Anticancer Activity

Several 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[3][5] The proposed mechanisms of anticancer action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. The nature of the aromatic or heterocyclic substituents is often critical for potent anticancer effects.

Antioxidant Activity

Some derivatives have been shown to possess notable antioxidant properties, which are evaluated through assays such as DPPH radical scavenging.[5] This activity is often linked to the ability of the thiol group to donate a hydrogen atom and stabilize free radicals.

Quantitative Data Summary

The following table summarizes the biological activity of some representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives from the literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

| Compound ID | R1 (at C5) | R2 (at N4) | Biological Activity | Quantitative Data | Reference |

| 5a | Phenyl | Hexyl | Antibacterial | Zone of inhibition (mm) data available | [3] |

| 6a | Phenyl | Cyclohexyl | Antioxidant | 85% free radical scavenging at 3 ppm | [3][5] |

| 6d | 4-pyridyl | Cyclohexyl | Cytotoxic | LD50: 81.56 µg/ml (Brine shrimp) | [3][5] |

| 5c | Phenyl | 4-Chlorophenyl | Antitumor | 75% tumor inhibition | [3][5] |

| 4c | Pyridin-4-yl | 4-Hydroxybenzylideneamino | Antibacterial | MIC: 16 µg/ml (S. aureus) | [1] |

| 4e | Pyridin-4-yl | 4-Bromobenzylideneamino | Antifungal | MIC: 24 µg/ml (C. albicans) | [1] |

| 5c | Phenyl | 4-Fluorobenzylideneamino | Antifungal | MIC data available | [4] |

| 5e | Phenyl | 4-Chlorobenzylideneamino | Antibacterial | MIC data available | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on protocols reported in the literature.

General Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Representative Example)

This protocol is adapted from the synthesis of similar 4-alkyl-5-aryl derivatives.[3]

Step 1: Synthesis of Benzoic Acid Hydrazide A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) is refluxed in absolute ethanol (50 mL) for 6 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of 1-Benzoyl-4-hexyl-thiosemicarbazide To a solution of benzoic acid hydrazide (0.01 mol) in absolute ethanol (30 mL), hexyl isothiocyanate (0.01 mol) is added. The reaction mixture is refluxed for 4 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried.

Step 3: Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol The 1-benzoyl-4-hexyl-thiosemicarbazide (0.005 mol) is added to a 2N aqueous sodium hydroxide solution (20 mL). The mixture is refluxed for 6 hours. After cooling, the solution is acidified to pH 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from 70% ethanol to yield the final product.

Characterization: The structure of the synthesized compound is typically confirmed by FT-IR, 1H-NMR, 13C-NMR, and elemental analysis.[3]

Antibacterial Activity Screening (Agar Well Diffusion Method)

This protocol is a standard method for evaluating the antibacterial activity of synthesized compounds.[3]

1. Preparation of Media and Inoculum: Nutrient agar is prepared and sterilized by autoclaving. Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth for 24 hours to prepare the inoculum.

2. Plate Preparation: Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify. The bacterial inoculum is uniformly spread over the surface of the agar plates using a sterile cotton swab.

3. Well Preparation and Sample Addition: Wells of a standard diameter (e.g., 6 mm) are created in the agar using a sterile borer. A solution of the test compound (e.g., 100 µg/mL in DMSO) is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control, and the solvent (DMSO) is used as a negative control.

4. Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not known, the general structure-activity relationships (SAR) for this class of compounds can be illustrated.

Caption: Structure-Activity Relationship (SAR) Insights for 4,5-Disubstituted-1,2,4-triazole-3-thiols.

Conclusion

4,5-Disubstituted-4H-1,2,4-triazole-3-thiol derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and the ease of structural modification make them attractive targets for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on the 4,5-diisopropyl derivative is currently lacking in the scientific literature, the extensive research on analogous compounds provides a strong foundation for future exploration of its potential biological activities. Further studies are warranted to synthesize and evaluate novel derivatives within this class to unlock their full therapeutic potential.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tautomerism in 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. A profound understanding of their tautomeric equilibrium between the thione and thiol forms is crucial for structure-activity relationship (SAR) studies, as the dominant tautomer can significantly influence physicochemical properties and biological interactions. This document details the synthesis, experimental protocols for characterization, and quantitative analysis of the tautomeric equilibrium, supported by spectroscopic data and theoretical calculations.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1] The presence of a thiol group at the 3-position introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium between a thione (C=S) and a thiol (S-H) form. The position of this equilibrium is influenced by various factors, including the nature of the substituents at the 4 and 5 positions, the solvent, temperature, and pH.[2][3] The distinct electronic and steric profiles of the thione and thiol tautomers can lead to different biological activities. Therefore, a thorough understanding and characterization of the predominant tautomeric form are essential for the rational design of novel therapeutics.

The Thione-Thiol Tautomeric Equilibrium

4,5-Disubstituted-4H-1,2,4-triazole-3-thiols can exist in two primary tautomeric forms: the thione form and the thiol form. Quantum chemical calculations have consistently shown that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable.[4] In the case of the 3-thiol derivatives, the equilibrium between the thione and thiol forms is a key consideration.

Thione [label=<

Thione Form

(4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione)

Thione Form

(4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione)

];

Thiol [label=<

Thiol Form

(4,5-disubstituted-4H-1,2,4-triazole-3-thiol)

Thiol Form

(4,5-disubstituted-4H-1,2,4-triazole-3-thiol)

];

Thione -> Thiol [dir=both, label="Equilibrium", fontcolor="#34A853"]; } Thiol-Thione Tautomeric Equilibrium.

Computational studies, including those using electronic structure methods like HF, B3LYP, and MP2, have indicated that in the gas phase, the thione form is generally the most stable tautomer for 1,2,4-triazole-3-thione and its disubstituted derivatives.[5][6][7] These studies also suggest that substituents often do not have a considerable effect on the relative stabilities and energy barriers for the proton transfer in the gas phase.[5][6][7] However, in the condensed phase and in solution, the equilibrium can be influenced by intermolecular interactions.[2]

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The most common method for the synthesis of these compounds involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[3][8] A general procedure is outlined below:

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides A mixture of an appropriate acid hydrazide (0.01 mole) and an aryl isothiocyanate (0.01 mole) is refluxed in a suitable solvent such as benzene or ethanol for 6-8 hours. Upon cooling, the solid thiosemicarbazide derivative precipitates and can be collected by filtration and recrystallized.[9][10]

Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols The synthesized thiosemicarbazide (0.01 mole) is dissolved in an aqueous solution of a base, such as 2M sodium hydroxide, and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a mineral acid like hydrochloric acid to precipitate the triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[9][10]

Spectroscopic Characterization

The tautomeric equilibrium is typically investigated using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds in the solid state (KBr pellet) generally show the presence of a C=S stretching vibration in the range of 1270-1290 cm⁻¹, indicating the predominance of the thione form.[8] An N-H stretching band is also observed in the region of 3170-3260 cm⁻¹.[8] The presence of a weak S-H stretching band around 2550-2625 cm⁻¹ can suggest the existence of the thiol tautomer in equilibrium.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, a broad, exchangeable singlet is often observed in the downfield region (around 9.0-14.0 ppm), which can be attributed to the N-H proton of the thione form or the S-H proton of the thiol form.[8][9][10] The specific chemical shift can be influenced by the solvent and the substituents.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to distinguish between the tautomers. Thione tautomers typically exhibit an absorption maximum in the range of 300-400 nm, corresponding to the n-π* transition of the C=S group, while thiol tautomers show an absorption below 300 nm due to the π-π* transition of the C=N group.[11]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can be employed to separate and quantify the tautomers in solution. By observing two peaks with the same mass-to-charge ratio (m/z), the presence of two tautomeric forms can be confirmed. The peak area ratio can provide a quantitative measure of the tautomeric equilibrium.[2]

Quantitative Data Presentation

The following tables summarize representative spectroscopic data for a series of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Table 1: Representative IR and ¹H NMR Spectroscopic Data

| Compound | R (at N-4) | R' (at C-5) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | Reference |

| 1 | Phenyl | Furan-2-yl | 3321, 3250 (N-H), 2575 (S-H), 1604 (C=N), 1260 (C=S) | 13.04 (s, 1H, NH/SH) | [9][10] |

| 2 | 4-Chlorophenyl | Furan-2-yl | 3351, 3288 (N-H), 2564 (S-H), 1625 (C=N), 1260 (C=S) | 13.98 (s, 1H, NH/SH) | [9][10] |

| 3 | 4-Methoxyphenyl | Benzyl | 3344, 3282 (N-H), 2570 (S-H), 1606 (C=N), 1260 (C=S) | 13.06 (s, 1H, NH/SH) | [9] |

| 4 | 4-Chlorophenyl | Benzyl | 3354, 3292 (N-H), 2580 (S-H), 1606 (C=N), 1260 (C=S) | 12.96 (s, 1H, NH/SH) | [9] |

| 5 | Cyclohexyl | Phenyl | 3215 (N-H), 1585 (C=N), 1282 (C=S) | 9.0 (bs, 1H, NH/SH) | [8] |

| 6 | Cyclohexyl | p-Methylphenyl | 3210 (N-H), 1580 (C=N), 1280 (C=S) | Not reported | [8] |

Table 2: Tautomer Ratios of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Determined by HPLC-MS

| Condition | Thione Form (%) | Thiol Form (%) | Reference |

| Dissolved in DMSO | 97.27 | 2.73 | [2] |

| Dissolved in DMSO with NaHCO₃ | 94.5 | 5.5 | [2] |

Note: This data is for a 4-amino derivative and illustrates the influence of pH on the tautomeric equilibrium. The equilibrium shifts towards the thiol form in a more basic medium.

Logical Relationships and Experimental Workflows